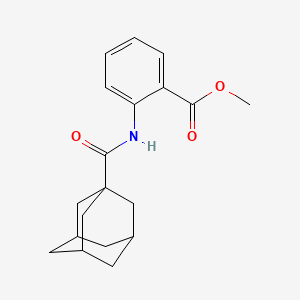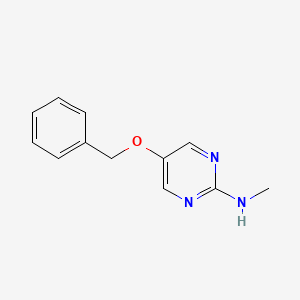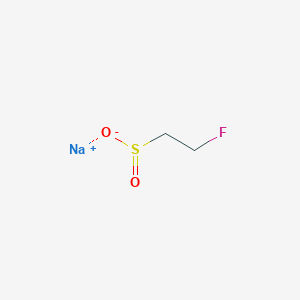
Sodium 2-fluoroethane-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-fluoroethane-1-sulfinate is an organosulfur compound with the molecular formula C₂H₄FNaO₂S. It is a sulfinate salt, which are known for their versatile reactivity and stability. These compounds are valuable in organic synthesis due to their ability to introduce sulfonyl groups into various molecules.
Mecanismo De Acción
Target of Action
Sodium 2-fluoroethane-1-sulfinate, like other sodium sulfinates, is a versatile building block in organic synthesis . It doesn’t have a specific biological target but is used as a reagent in chemical reactions to introduce the sulfonyl group into various organic compounds .
Mode of Action
This compound acts as a sulfonylating, sulfenylating, or sulfinylating reagent, depending on reaction conditions . It participates in S–S, N–S, and C–S bond-forming reactions, contributing to the synthesis of a wide range of organosulfur compounds .
Biochemical Pathways
The compound doesn’t directly interact with biochemical pathways. Instead, it’s used to synthesize organosulfur compounds, including thiosulfonates, sulfonamides, sulfides, and sulfones . These compounds can then participate in various biochemical processes.
Pharmacokinetics
As a chemical reagent, its bioavailability, distribution, metabolism, and excretion would depend on the specific conditions of its use and the compounds it’s used to synthesize .
Result of Action
The primary result of this compound’s action is the synthesis of various organosulfur compounds . These compounds have diverse applications in pharmaceuticals, agrochemicals, and material science .
Análisis Bioquímico
Biochemical Properties
Sodium 2-fluoroethane-1-sulfinate plays a significant role in biochemical reactions. It acts as a sulfonylating, sulfenylating, or sulfinylating reagent, depending on the reaction conditions . It interacts with various enzymes, proteins, and other biomolecules, forming S–S, N–S, and C–S bonds .
Cellular Effects
Sodium sulfinates, a broader class of compounds to which this compound belongs, have been shown to influence cell function .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It can act as a nucleophilic, electrophilic, and radical reagent, providing suitable reaction conditions . It can also participate in sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions .
Metabolic Pathways
This compound is involved in various metabolic pathways, contributing to the synthesis of many valuable organosulfur compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 2-fluoroethane-1-sulfinate can be synthesized through several methods. One common approach involves the oxidation of thiols or the reduction of sulfonyl chlorides. For instance, the oxidation of 2-fluoroethanethiol with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) can yield the corresponding sulfone, which can then be reduced to the sulfinate salt using sodium methoxide in methanol .
Industrial Production Methods: Industrial production of sodium sulfinates often involves the use of sulfonyl chlorides as starting materials. These are reduced under controlled conditions to produce the desired sulfinate salts. The process is scalable and can be optimized for high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-fluoroethane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides or sulfones.
Common Reagents and Conditions:
Oxidizing Agents: m-CPBA, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Amines, alcohols, halides.
Major Products:
Sulfonates: Formed through oxidation.
Sulfides and Thiols: Formed through reduction.
Sulfonamides and Sulfones: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Sodium 2-fluoroethane-1-sulfinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing sulfonyl-containing compounds, such as sulfones and sulfonamides.
Biology: Investigated for its potential in modifying biological molecules and studying enzyme mechanisms.
Medicine: Explored for its role in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and materials science.
Comparación Con Compuestos Similares
- Sodium methanesulfinate (CH₃SO₂Na)
- Sodium benzenesulfinate (C₆H₅SO₂Na)
- Sodium toluenesulfinate (C₇H₇SO₂Na)
Comparison: Sodium 2-fluoroethane-1-sulfinate is unique due to the presence of the fluoro group, which can influence the reactivity and stability of the compound. Compared to other sulfinates, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry .
Propiedades
IUPAC Name |
sodium;2-fluoroethanesulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5FO2S.Na/c3-1-2-6(4)5;/h1-2H2,(H,4,5);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGJLHOBWKPKAX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)[O-])F.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4FNaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-fluorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2907712.png)
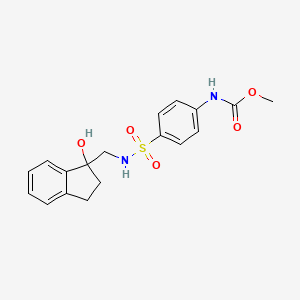
![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2907715.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B2907716.png)
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methyl-N-phenylacetamide](/img/structure/B2907719.png)
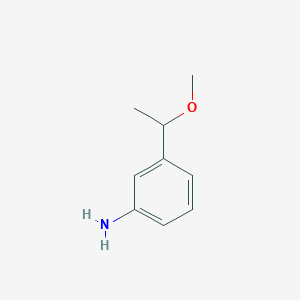

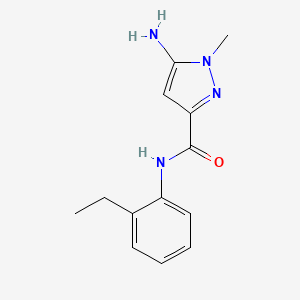
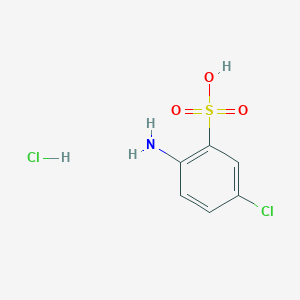
![2-(Tert-butyl) 1,1-diethyl 2-{[4-(4-methoxyphenoxy)benzyl]amino}-1,1,2-ethanetricarboxylate](/img/structure/B2907726.png)
